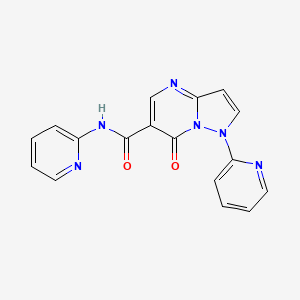
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-N,1-di-2-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-N,1-di-2-pyridinyl- is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often focus on optimizing reaction conditions to achieve higher yields and purity. These methods may involve the use of catalysts, such as copper, to facilitate the cyclocondensation reaction .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to their original forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, as enzyme inhibitors, these compounds can bind to the active site of enzymes, thereby blocking their activity . In medicinal applications, they may interact with cellular receptors or DNA to exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidine derivatives include:
Pyrazolo[5,1-c][1,2,4]triazines: These compounds have similar structural features and are also studied for their potential medicinal applications.
Purine Analogues: Pyrazolo[1,5-a]pyrimidines are structurally similar to purines and can act as antimetabolites in purine biochemical reactions.
Uniqueness
What sets pyrazolo[1,5-a]pyrimidine derivatives apart is their versatile synthetic accessibility and their significant photophysical properties, which make them valuable in both medicinal chemistry and material science .
Propiedades
Número CAS |
87948-82-1 |
|---|---|
Fórmula molecular |
C17H12N6O2 |
Peso molecular |
332.32 g/mol |
Nombre IUPAC |
7-oxo-N,1-dipyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H12N6O2/c24-16(21-13-5-1-3-8-18-13)12-11-20-15-7-10-22(23(15)17(12)25)14-6-2-4-9-19-14/h1-11H,(H,18,21,24) |
Clave InChI |
LDMXTSOXDOYDFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


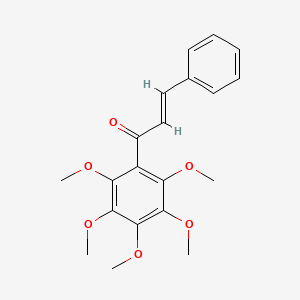



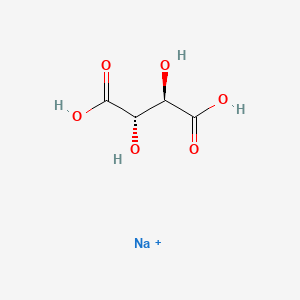

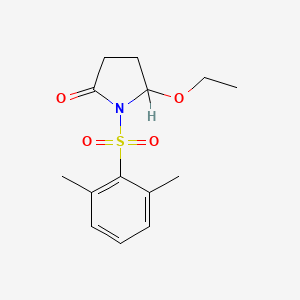
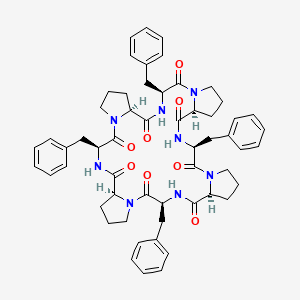
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)




![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
